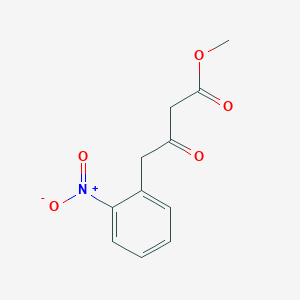

Methyl 4-(2-nitrophenyl)-3-oxobutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-nitrophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-17-11(14)7-9(13)6-8-4-2-3-5-10(8)12(15)16/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOOUTARLRWKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 2 Nitrophenyl 3 Oxobutanoate

Condensation Reactions in β-Ketoester Synthesis

Condensation reactions are the primary method for constructing the β-ketoester scaffold. These reactions involve the coupling of an ester-derived nucleophile with an acylating agent. Depending on the catalyst and reactants employed, these can be broadly categorized into base-catalyzed and acid-catalyzed approaches.

Base-catalyzed or base-promoted reactions represent the classical approach to β-ketoester synthesis, most notably through the Claisen condensation. jove.com This reaction involves the self-condensation of two molecules of an ester that possesses α-hydrogens, promoted by a strong base. jove.comyoutube.com The mechanism commences with the deprotonation of the acidic α-hydrogen of an ester molecule by a base, generating a highly nucleophilic enolate ion. jove.com This enolate then performs a nucleophilic attack on the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. jove.com Subsequent elimination of an alkoxide group yields the desired β-ketoester. jove.com

A critical aspect of the traditional Claisen condensation is the choice of base. To prevent transesterification side reactions, the alkoxide base used must correspond to the alcohol portion of the reacting ester (e.g., sodium ethoxide for ethyl esters). jove.com The reaction is technically base-promoted rather than base-catalyzed, as the base is consumed in the final, irreversible deprotonation of the newly formed β-ketoester, which is more acidic than the starting ester. youtube.comjove.com This step drives the reaction to completion. jove.com Therefore, at least a full equivalent of the base is required. youtube.com For crossed Claisen condensations involving two different esters, or for intramolecular versions (the Dieckmann condensation), these principles remain foundational. More contemporary methods may utilize powerful, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) to efficiently generate the ester enolate, particularly in reactions involving ketones and ethyl chloroformate to produce β-keto esters. researchgate.net

Table 1: Common Bases in β-Ketoester Synthesis

| Base | Formula | Typical Application | Reference |

|---|---|---|---|

| Sodium Ethoxide | NaOEt | Classical Claisen condensation of ethyl esters | jove.com |

| Sodium Hydride | NaH | Dieckmann condensation, general ester condensations | |

| Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | Directed Claisen condensations, high regioselectivity |

While less traditional than base-promoted methods, acid-catalyzed pathways offer mild conditions and excellent functional group tolerance for β-ketoester synthesis. rsc.org Modern acid-catalyzed approaches often circumvent the harsh requirements of strong bases. One prominent strategy is the cross-Claisen condensation of esters with silyl (B83357) ketene (B1206846) acetals (SKAs), which serve as robust carbon nucleophiles. rsc.org In this methodology, a Lewis acid catalyst activates the ester electrophile towards attack by the SKA. Silyl triflates, recognized for their ability to activate oxygen-containing functional groups, have proven effective. rsc.org Specifically, TBSNTf₂, a highly Lewis acidic silicon catalyst, can facilitate this transformation under mild conditions. rsc.org

Other acid-catalyzed systems have also been developed. For instance, pentafluorophenylammonium triflate (PFPAT) has been shown to catalyze the C-acylation of silyl enol ethers with acid chlorides to produce β-diketones, a reaction that can be adapted for β-ketoester synthesis from ketene silyl acetals. organic-chemistry.org Niobium(V) chloride (NbCl₅) is another effective catalyst that allows for the reaction of various aldehydes with ethyl diazoacetate to furnish β-keto esters in good yields under mild conditions. organic-chemistry.org These methods highlight a shift towards catalytic processes that avoid the use of stoichiometric strong bases, offering a more efficient and often more selective route to the target compounds.

Table 2: Selected Acid Catalysts for β-Ketoester Synthesis

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| TBSNTf₂ | Ester + Silyl Ketene Acetal (B89532) (SKA) | Non-metal Lewis acid, mild conditions | rsc.org |

| Niobium(V) Chloride (NbCl₅) | Aldehyde + Ethyl Diazoacetate | Good yields, high selectivity | organic-chemistry.org |

| Titanium(IV) Chloride (TiCl₄) | Ketene Silyl Acetal + Acid Chloride | Ti-crossed Claisen condensation | organic-chemistry.org |

Precursor Design and Strategic Selection

The synthesis of Methyl 4-(2-nitrophenyl)-3-oxobutanoate requires the strategic selection of precursors that can be efficiently coupled to form the target C-C bond between the C2 and C3 positions of the butanoate chain. The structure, featuring a 2-nitrophenyl group attached to C4, suggests two primary retrosynthetic disconnections.

Knoevenagel-type Condensation Strategy: A common and effective route involves the condensation of an aromatic aldehyde with a β-ketoester. For the target molecule, this would utilize 2-nitrobenzaldehyde (B1664092) and methyl acetoacetate (B1235776) . prepchem.com This reaction is typically catalyzed by a weak base like piperidine (B6355638), often with an acid co-catalyst such as acetic acid. prepchem.com The initial product is an α,β-unsaturated ketoester, Methyl 2-[(2-nitrophenyl)methylene]-3-oxobutanoate, which would then require a subsequent selective reduction of the carbon-carbon double bond to yield the final product.

Claisen-type Condensation Strategy: An alternative approach involves forming the bond between C2 and C3 via a Claisen-type condensation. This would involve a precursor containing the 2-nitrophenylacetyl moiety, such as 2-nitrophenylacetic acid or its more reactive derivatives (e.g., an acid chloride or ester), reacting with an enolate derived from a methyl acetate (B1210297) equivalent. For instance, reacting the methyl ester of 2-nitrophenylacetic acid with the enolate of methyl acetate could theoretically form the product, though controlling self-condensation presents a challenge. A more controlled variant would be the acylation of a pre-formed enolate or silyl ketene acetal of methyl acetate with 2-nitrophenylacetyl chloride .

Table 3: Precursor Strategies for this compound

| Precursor 1 | Precursor 2 | Synthetic Strategy | Key Intermediate |

|---|---|---|---|

| 2-Nitrobenzaldehyde | Methyl Acetoacetate | Knoevenagel Condensation | Methyl 2-[(2-nitrophenyl)methylene]-3-oxobutanoate |

| 2-Nitrophenylacetyl Chloride | Methyl Acetate (enolate) | Acylation / Claisen Condensation | Direct formation |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound is contingent upon the careful optimization of several reaction parameters. Using the Knoevenagel condensation of 2-nitrobenzaldehyde and methyl acetoacetate as a model, several factors can be fine-tuned.

Catalyst System: The choice and amount of catalyst are crucial. A typical system uses piperidine and acetic acid. prepchem.com Varying the ratio of the base to the acid can significantly impact the reaction rate and the formation of side products.

Solvent: The solvent choice affects reactant solubility and the efficiency of water removal. Aromatic hydrocarbons like benzene (B151609) or toluene (B28343) are frequently used to facilitate the removal of water via a Dean-Stark apparatus, which drives the reaction equilibrium towards the product. prepchem.com

Temperature and Reaction Time: The reaction is typically run at the reflux temperature of the solvent to ensure a sufficient reaction rate and efficient azeotropic removal of water. prepchem.com Monitoring the reaction progress (e.g., by TLC or GC) is essential to determine the optimal reaction time, preventing product degradation or the formation of impurities from prolonged heating. A synthesis of the analogous 3-nitro isomer reported a reaction time of 2 hours at reflux in benzene, achieving an 82% yield. prepchem.com

Purification: The workup and purification procedure is vital for obtaining a high-purity product. Upon cooling, the product may crystallize from the reaction mixture. prepchem.com Filtration followed by washing with a non-polar solvent like ether can remove soluble impurities. Additional product can often be recovered from the filtrate. prepchem.com

Table 4: Hypothetical Optimization of Knoevenagel Condensation for Yield

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Solvent | Dichloromethane | Toluene | Toluene | Toluene allows for water removal, likely increasing yield over DCM. |

| Catalyst | Piperidine | Piperidine/Acetic Acid | Pyrrolidine | The base/acid combination often provides optimal catalytic turnover. |

| Temperature | Room Temp | 80 °C | Reflux (111 °C) | Reflux temperature ensures the reaction goes to completion efficiently. |

| Water Removal | None | Molecular Sieves | Dean-Stark Trap | Dean-Stark trap is most effective for driving equilibrium. |

| Expected Yield | Low | Moderate | High | Condition C, combining toluene, reflux, and a Dean-Stark trap, is expected to give the highest yield. |

Green Chemistry Principles in Synthetic Route Design

Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. whiterose.ac.uk The application of green metrics and methodologies can significantly reduce the environmental impact of the synthesis. whiterose.ac.uk

Atom Economy: The Knoevenagel condensation route is inherently efficient in terms of atom economy, as the only byproduct is water. In contrast, classical Claisen condensations that require stoichiometric amounts of base have a lower atom economy due to the generation of salt byproducts during neutralization.

Solvent Selection: The use of hazardous solvents like benzene, a known carcinogen, is a significant drawback of older procedures. prepchem.comwhiterose.ac.uk Replacing benzene with greener alternatives such as toluene (less toxic), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) is a critical improvement. Ideally, solvent-free conditions or reactions in water would be the most sustainable options, though this may require catalyst redesign.

Catalysis over Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic systems is a core principle of green chemistry. The use of catalytic amounts of piperidine/acetic acid is preferable to using a full equivalent of a strong base. prepchem.com Furthermore, the development of recoverable and reusable solid acid or base catalysts could enhance the sustainability of the process. The acid-catalyzed pathways using catalysts like NbCl₅ or TBSNTf₂ also align with this principle, as they are used in catalytic amounts. rsc.orgorganic-chemistry.org

By analyzing metrics such as Process Mass Intensity (PMI), which considers the total mass of all materials (water, solvents, reagents, process aids) used to produce a certain mass of product, chemists can identify areas for improvement and design more sustainable synthetic routes. whiterose.ac.uk

Elucidation of Chemical Reactivity and Transformation Pathways

Nitro Group Reactivity

The nitro group is a versatile functional handle, primarily undergoing reductive transformations to yield amino derivatives, which can then participate in a variety of subsequent reactions. Its strong electron-withdrawing character also activates the aromatic ring for certain substitution reactions.

Reductive Transformations to Amino Derivatives

The reduction of the aromatic nitro group to an amine is one of the most important transformations for 2-nitroaryl compounds. This conversion is a key step in the synthesis of various nitrogen-containing heterocycles, such as quinolines. The resulting product, Methyl 4-(2-aminophenyl)-3-oxobutanoate, is a valuable intermediate where the newly formed amino group can react with the adjacent β-keto-ester side chain.

The reduction of o-nitrophenyl carbonyl compounds can be accomplished through several methods, with the choice of reagent influencing the chemoselectivity and reaction conditions. Common methods include catalytic hydrogenation and reduction with metal powders in acidic media. masterorganicchemistry.comorganic-chemistry.org

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). masterorganicchemistry.com This method is often clean and results in high yields.

For substrates like Methyl 4-(2-nitrophenyl)-3-oxobutanoate, the initial product is the corresponding aniline (B41778) derivative. However, due to the proximity of the newly formed amine and the carbonyl groups on the side chain, this intermediate can be prone to spontaneous or acid-catalyzed intramolecular cyclization, a reaction known as the Friedländer annulation, to form quinoline (B57606) derivatives. organic-chemistry.orgorganic-chemistry.org This tandem reaction—reduction followed by cyclization—is a powerful strategy for synthesizing substituted quinolines from 2-nitroaryl carbonyl precursors. acs.orgnih.gov

| Catalyst | Hydrogen Source | Solvent | Temperature | Outcome |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695), Ethyl Acetate (B1210297) | Room Temperature | Reduction of NO₂ to NH₂ |

| Ruthenium on Alumina (Ru/Al₂O₃) | H₂ gas | Dioxane | 190 °C | Complete hydrogenation of indole (B1671886) ring systems. libretexts.org |

| Cobalt-based Nanoparticles | HCOOH | HFIP | 110 °C | Reductive annulation to form quinolines. nih.gov |

This table presents typical conditions for catalytic hydrogenation of nitroarenes and related compounds, illustrating the general parameters used for such transformations.

Selective reduction is crucial when multiple reducible functional groups are present in a molecule. In this compound, both the nitro group and the ketone can be reduced. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce all carbonyl and nitro functions non-selectively, milder or more specialized reagents can target the nitro group specifically. harvard.edu

Sodium borohydride (B1222165) (NaBH₄) is typically used to reduce aldehydes and ketones and does not usually reduce nitro groups or esters under standard conditions. nih.gov However, its reactivity can be enhanced by the addition of transition metal salts. For instance, systems like NaBH₄-FeCl₂ have been shown to selectively reduce aromatic nitro groups in the presence of esters, providing the corresponding anilines in high yield. d-nb.info Similarly, NaBH₄ combined with Ni(PPh₃)₄ can effectively reduce nitroaromatics. jsynthchem.com While platinum dioxide (PtO₂, Adams' catalyst) is a powerful hydrogenation catalyst often used for reducing nitro groups, achieving high selectivity over the ketone might require careful control of reaction conditions.

| Reagent System | Solvent | Temperature | Selectivity |

| NaBH₄ / FeCl₂ | THF | 28 °C | High selectivity for NO₂ reduction over ester groups. d-nb.info |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Room Temperature | Reduces nitroaromatics to amines. jsynthchem.com |

| SnCl₂ / HCl | - | - | Effective for reduction leading to quinoline synthesis. organic-chemistry.org |

This table highlights reagent systems used for the selective reduction of nitroarenes, particularly in the presence of other reducible groups like esters.

The reduction of aromatic nitro compounds using a metal in the presence of acid is a classic and cost-effective method. The Béchamp reduction, which traditionally uses iron powder (Fe) and a mineral acid like hydrochloric acid (HCl), is a common choice. organic-chemistry.org This method is particularly well-suited for large-scale industrial syntheses due to the low cost of the reagents. Other metals like zinc (Zn) or tin (Sn) in acidic media (e.g., acetic acid) are also effective. masterorganicchemistry.comorganic-chemistry.org

This approach is highly effective for converting o-nitroaryl ketones and aldehydes into their amino counterparts, which often cyclize in situ to yield quinolines under the acidic reaction conditions. organic-chemistry.org The process is generally robust and tolerant of various other functional groups. organic-chemistry.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other activated aromatic systems. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group. libretexts.orgwikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. youtube.comnih.gov

In the case of this compound, the molecule does not possess a typical leaving group like a halide on the aromatic ring. However, the nitro group itself can, in some instances, act as the leaving group and be displaced by a potent nucleophile, although this is less common than halide displacement. wikipedia.org The strong activation provided by the ortho-nitro group makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack compared to an unsubstituted benzene (B151609) ring. masterorganicchemistry.com

of the β-Ketoester Moiety

The β-ketoester functional group is a cornerstone of the molecule's reactivity, participating in a wide array of reactions that are fundamental to carbon-carbon and carbon-heteroatom bond formation.

Ester Exchange and Transesterification Reactions

The methyl ester group of this compound can be exchanged for other alkyl or aryl groups through transesterification. masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the new ester and a methoxide (B1231860) ion. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol. masterorganicchemistry.com The choice of catalyst and reaction conditions, such as using the alcohol reactant as the solvent, can drive the equilibrium towards the desired product. masterorganicchemistry.comorganic-chemistry.org This process allows for the modification of the ester group to alter the physical and chemical properties of the molecule.

Condensation Reactions Leading to Heterocyclic Systems

The β-ketoester moiety is a valuable precursor for the synthesis of various heterocyclic compounds. The active methylene (B1212753) group, situated between the two carbonyl functionalities, is readily deprotonated to form a stabilized enolate. This enolate can then participate in condensation reactions with a variety of electrophiles.

For example, the reaction of β-ketoesters with reagents like urea (B33335) or thiourea (B124793) in the presence of an aldehyde can lead to the formation of dihydropyrimidinones or their thio-analogs through the Biginelli reaction. researchgate.net While a direct example involving this compound is not explicitly detailed, its structural similarity to other β-ketoesters suggests its potential as a substrate in such cyclocondensation reactions.

Michael Addition Reactions

The enolate generated from this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.orgorganic-chemistry.org This reaction, known as the Michael addition, is a powerful tool for the formation of carbon-carbon bonds and results in the creation of a 1,5-dicarbonyl compound. wikipedia.org The reaction is typically base-catalyzed, with the base facilitating the formation of the nucleophilic enolate. wikipedia.org

The general mechanism involves the 1,4-addition of the enolate to the α,β-unsaturated system. wikipedia.orgorganic-chemistry.org The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the β-ketoester, though specific studies on this effect for this compound were not found in the search results. However, the versatility of the Michael addition is well-documented for a wide range of β-ketoesters and nitroalkanes. sctunisie.org

Reactivity in Multicomponent Reactions (e.g., Hantzsch-Type)

This compound is a suitable component in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis. nih.gov This one-pot reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine (B1217469). nih.gov The resulting dihydropyridine can then be oxidized to the corresponding pyridine derivative.

The reaction of 2-cyano-3-(nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, a structurally related β-ketoester, has been shown to produce a variety of substituted pyridine products. researchgate.net This demonstrates the utility of β-ketoesters in constructing complex heterocyclic scaffolds through multicomponent strategies. The Hantzsch reaction and its variations are highly valued for their efficiency and atom economy in generating medicinally relevant dihydropyridine and pyridine cores. researchgate.netnih.gov

Interplay of Functional Groups and Regioselectivity

The chemical behavior of this compound is a clear illustration of the interplay between its constituent functional groups. The β-ketoester provides a nucleophilic center at the α-carbon (active methylene) and an electrophilic center at the ester carbonyl carbon. The 2-nitrophenyl group, with its strong electron-withdrawing nitro group, influences the acidity of the active methylene protons and can also participate in reactions itself, such as reduction of the nitro group to an amine.

This interplay governs the regioselectivity of its reactions. For instance, in condensation reactions, the initial nucleophilic attack will almost invariably originate from the enolate of the β-ketoester. wikipedia.orgsctunisie.org The regioselectivity in Michael additions is also well-defined, with the nucleophilic attack occurring at the β-position of the Michael acceptor. wikipedia.org The specific substitution pattern on the aromatic ring can direct the course of more complex transformations, although detailed studies on the regioselectivity specifically for the 2-nitro isomer were not prominent in the provided results.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the molecular framework of Methyl 4-(2-nitrophenyl)-3-oxobutanoate.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methylene (B1212753), and methyl protons. The aromatic protons of the 2-nitrophenyl group typically appear as a complex multiplet or as distinct doublets and triplets in the downfield region, generally between δ 7.5 and 8.5 ppm. The methylene protons adjacent to the ketone and the aromatic ring, as well as those alpha to the ester group, would present unique signals. The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₄) | 7.5 - 8.5 | m |

| Methylene Protons (CH₂) | ~4.3 | s |

| Methylene Protons (CH₂) | ~3.8 | s |

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, characteristic signals for the carbonyl carbons of the ketone and ester functionalities are observed at the downfield end of the spectrum. The ester carbonyl typically appears around δ 167-175 ppm, while the ketone carbonyl is also found in this deshielded region. The aromatic carbons of the nitrophenyl ring produce a set of signals between approximately δ 124 and 149 ppm. The aliphatic carbons—the methyl of the ester group and the two methylene carbons—are found in the more shielded, upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 167.2 |

| Ketone Carbonyl (C=O) | 201.0 |

| Aromatic C-NO₂ | 149.0 |

| Aromatic CH | 124.0 - 134.0 |

| Methylene Carbon (Ar-CH₂) | 49.5 |

| Methylene Carbon (CH₂-C=O) | 45.8 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows strong, characteristic absorption bands for its key functional groups. Two distinct carbonyl (C=O) stretching vibrations are expected: one for the ester group and another for the ketone, typically appearing in the range of 1720–1750 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching bands, which are typically observed around 1520-1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1735 - 1750 |

| Ketone C=O | Stretch | 1715 - 1725 |

| Nitro (NO₂) | Asymmetric Stretch | ~1525 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₁H₁₁NO₅. This corresponds to a monoisotopic mass of approximately 237.06 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the compound's identity. The mass spectrum would also display a characteristic fragmentation pattern, which can be used to further corroborate the proposed structure.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique confirms the atomic connectivity and stereochemistry and provides valuable data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For this compound, an X-ray crystal structure would unambiguously confirm the planarity of the nitrophenyl group and detail any steric interactions between the substituents.

β-keto esters like this compound can exist in equilibrium between their keto and enol tautomeric forms. While NMR spectroscopy can provide information about this equilibrium in solution, SC-XRD is uniquely capable of determining which tautomer is present in the crystalline solid state. The analysis would reveal the location of protons and the C-C and C-O bond lengths in the β-dicarbonyl moiety. Shorter C-C and longer C-O bonds than expected for a typical ketone would indicate the presence of the enol form, thereby providing conclusive evidence of the dominant tautomer in the solid phase.

Analysis of Intermolecular Contacts and Hydrogen Bonding

In the solid state, the molecular packing of organic compounds is governed by a network of intermolecular forces. For molecules like this compound, which lacks strong hydrogen bond donors (such as O-H or N-H), the crystal structure is primarily stabilized by weaker C-H···O interactions. nih.gov

Analysis of analogous compounds reveals that the oxygen atoms of the nitro group and the carbonyl groups of the ester and ketone functionalities are the primary hydrogen bond acceptors. Research on similar structures, such as 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, has identified and quantified these types of weak intermolecular interactions. nih.gov In that study, C-H bonds from the benzene (B151609) ring and methyl groups act as donors, forming contacts with the oxygen atoms of the nitro and formyl groups of adjacent molecules. nih.gov These interactions, though individually weak, collectively dictate the three-dimensional packing arrangement of the molecules in the crystal lattice. nih.gov

For this compound, one would anticipate similar C-H···O interactions involving the aromatic C-H bonds and the aliphatic C-H bonds of the butanoate chain interacting with the oxygen atoms of the nitro and carbonyl groups. A Hirshfeld surface analysis, a common tool in modern crystallography, would be used to visualize and quantify these contacts, highlighting the regions of the molecule involved in significant intermolecular interactions. core.ac.uk

A representative table of intermolecular contacts observed in a related nitrophenyl compound is shown below to illustrate the nature of these bonds. nih.gov

| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C10-H10···O5 | 0.95 | 2.48 | 3.3457 | 152 |

| C12-H12···O4 | 0.95 | 2.71 | 3.5321 | 145 |

| Table 1: Example of C-H···O hydrogen bond geometry from a related formyl nitro aryl benzoate (B1203000) derivative. Data sourced from a study on 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. nih.gov |

Conformational Analysis and Torsion Angles

In crystallographic studies of similar aromatic esters, the conformation is often non-planar. For example, in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, the central ester group is significantly twisted away from the two aromatic rings it connects. nih.govstrath.ac.uk The dihedral angle between the two benzene rings in that molecule is reported to be 4.96 (3)°. nih.govstrath.ac.uk Furthermore, the nitro groups are often twisted slightly out of the plane of the benzene ring to which they are attached. nih.gov

For this compound, the crucial torsion angles would include:

The angle defining the rotation of the C-C bond connecting the phenyl ring to the side chain (C-C-C-C).

The angle describing the orientation of the nitro group with respect to the phenyl ring (O-N-C-C).

The angles defining the conformation of the flexible 3-oxobutanoate chain.

The table below presents selected torsion angles from a related compound, illustrating the type of data obtained from a full structural analysis. nih.gov

| Angle Name | Atoms Involved | Angle (°) |

| Ester-Ring Twist 1 | C8-O2-C7-C1 | 46.61 (5) |

| Ester-Ring Twist 2 | O2-C7-C1-C2 | 49.93 (5) |

| Nitro Group Twist 1 | O3-N1-C(aryl)-C(aryl) | 37.62 (5) |

| Nitro Group Twist 2 | O6-N2-C(aryl)-C(aryl) | 39.67 (5) |

| Table 2: Example of key torsion angles from a related formyl nitro aryl benzoate derivative, demonstrating twists between planar groups. nih.gov |

Other Spectroscopic Techniques (e.g., UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state). The functional groups in this compound give rise to characteristic absorptions.

The molecule contains several chromophores: the nitrophenyl group and the β-keto-ester system. The expected electronic transitions include:

π → π* transitions: These high-energy transitions are associated with the aromatic ring and the carbonyl groups. They typically have high molar absorptivity (ε). youtube.com

n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen atoms of the nitro and carbonyl groups) to an anti-bonding π* orbital. These transitions are typically of lower energy and have lower molar absorptivity. youtube.com

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are fundamental computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process involves finding the minimum energy conformation on the potential energy surface. For molecules like β-keto esters, Density Functional Theory (DFT) is a commonly employed method for geometry optimization. semanticscholar.org A typical approach involves using a functional, such as M06-2X, combined with a basis set like 6-311+G(d,p) to accurately model the electronic structure and geometry. semanticscholar.org

The optimization process begins with an initial molecular geometry, which is then iteratively refined to minimize the total energy of the system. sigmaaldrich.com The resulting optimized structure corresponds to a stationary point on the potential energy surface, characterized by zero gradients. sigmaaldrich.com While specific optimized geometric parameters such as bond lengths, bond angles, and dihedral angles for Methyl 4-(2-nitrophenyl)-3-oxobutanoate are not extensively detailed in the available literature, the general methodology provides a reliable framework for obtaining such data. A conformational analysis would be the first step to locate the global minimum energy structure, which is crucial for subsequent property calculations. semanticscholar.org

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Computational analyses, such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis, are critical for understanding this behavior.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. doaj.orgchemicalbook.com The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. materialsciencejournal.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. chemicalbook.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemicalbook.com For related nitrophenyl compounds, DFT calculations have been used to determine these orbital energies and analyze their reactivity. mdpi.comresearchgate.net For instance, in a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO and LUMO energies were calculated using time-dependent DFT (TD-DFT) with the B3LYP/6-311G(d,p) basis set. materialsciencejournal.orgresearchgate.net Although the precise HOMO-LUMO energy values for this compound are not specified in the searched scientific literature, this established methodology would be applicable for their determination.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar Lewis structure elements, such as bonds, lone pairs, and core orbitals. mdpi.com This method allows for the quantitative analysis of electron density distribution, atomic charges, and stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. mdpi.commdpi.com

The strength of these interactions is estimated using second-order perturbation theory. mdpi.com For example, an interaction between a nitrogen lone pair (donor) and an anti-bonding orbital (acceptor) can be quantified in terms of energy (kcal/mol), indicating the extent of delocalization and its contribution to molecular stability. mdpi.com While a specific NBO analysis for this compound is not available in the reviewed literature, this technique would provide valuable insights into its intramolecular interactions, such as the delocalization of electron density involving the nitro group, the phenyl ring, and the β-keto ester moiety.

Prediction of Molecular Properties

Computational methods are widely used to predict key molecular properties that are important in fields like medicinal chemistry and drug development. These properties include the topological polar surface area (TPSA) and the partition coefficient (LogP).

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. semanticscholar.org It is a valuable parameter for predicting the transport properties of drugs, including their absorption and ability to permeate cell membranes. semanticscholar.orgnih.gov TPSA is calculated by summing the surface contributions of polar fragments within the molecule. nih.gov

Molecules with a TPSA greater than 140 Ų are generally considered to have poor cell membrane permeability. semanticscholar.org For a molecule to cross the blood-brain barrier, a TPSA of less than 90 Ų is typically required. semanticscholar.org For this compound, the computationally predicted TPSA is 89.2 Ų. nih.govnih.gov This value is identical for the corresponding ethyl ester, Ethyl 4-(2-nitrophenyl)-3-oxobutanoate. nih.gov

Table 1: Predicted Topological Polar Surface Area

| Compound Name | Molecular Formula | TPSA (Ų) | Source |

|---|---|---|---|

| This compound | C₁₁H₁₁NO₅ | 89.2 | nih.govnih.gov |

LogP and Lipophilicity Predictions

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Various computational methods exist to predict LogP values, which are categorized as either substructure-based or property-based. mdpi.com

One widely used predicted value is XLogP3. For this compound, the predicted XLogP3 value is 1.8. nih.govnih.gov This value suggests a moderate level of lipophilicity. The same XLogP3 value of 1.8 is also predicted for its ethyl analog, Ethyl 4-(2-nitrophenyl)-3-oxobutanoate. nih.gov

Table 2: Predicted Lipophilicity (XLogP3)

| Compound Name | Molecular Formula | XLogP3 | Source |

|---|---|---|---|

| This compound | C₁₁H₁₁NO₅ | 1.8 | nih.govnih.gov |

Rotatable Bonds Analysis

Molecular flexibility is a critical determinant of a compound's conformational landscape and its ability to interact with biological targets. This flexibility is often quantified by the number of rotatable bonds, which are defined as any single non-ring bond, bonded to a non-terminal heavy (non-hydrogen) atom. For this compound, computational analysis identifies five rotatable bonds. nih.gov

These bonds include the C-C bonds of the butanoate chain and the C-C bond connecting the phenyl ring to the side chain, as well as the C-O bond of the methoxy (B1213986) group. The rotation around these bonds allows the molecule to adopt various conformations in space. The number of rotatable bonds is a key parameter in drug design and discovery, influencing properties such as bioavailability and binding affinity.

Collision Cross Section (CCS) Predictions

Collision Cross Section (CCS) is a crucial physicochemical parameter that describes the effective area of an ion as it moves through a buffer gas. It is an important identifier in ion mobility-mass spectrometry (IM-MS), providing information about the three-dimensional structure of an ion.

The prediction process typically involves:

Generating molecular descriptors for this compound, which can include properties like molecular weight, polar surface area, and various structural fingerprints.

Inputting these descriptors into a pre-trained ML model, such as a support vector machine (SVM) or a neural network. mdpi.com

The model then outputs a predicted CCS value, often for specific ion types like [M+H]⁺ or [M+Na]⁺.

The accuracy of these predictions has significantly improved, with median relative errors often reported to be below 2-5% for many classes of small molecules. mdpi.com For a molecule like this compound, these predictive tools can offer a valuable estimation of its CCS, aiding in its identification in complex mixtures analyzed by IM-MS.

Reaction Mechanism Studies and Transition State Analysis

The synthesis of β-keto esters such as this compound is commonly achieved through reactions like the Claisen condensation. libretexts.orgorganic-chemistry.org This reaction involves the condensation of two ester molecules, or an ester and a ketone, in the presence of a strong base. For the synthesis of the title compound, a plausible pathway is the crossed Claisen condensation between methyl acetate (B1210297) and a derivative of 2-nitrophenylacetone.

The mechanism proceeds through several key steps, each involving a distinct transition state:

Enolate Formation: A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of an ester, such as methyl acetate, to form a resonance-stabilized enolate. The transition state for this step involves the partial breaking of the C-H bond and partial formation of the base-H bond.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second reactant (e.g., an ester of 2-nitrophenylacetic acid). This step proceeds through a tetrahedral transition state, where the C-C bond is partially formed, and the carbonyl π-bond is partially broken.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a leaving group (e.g., methoxide). This is typically the rate-determining step, and its transition state involves the partial cleavage of the C-O bond of the leaving group.

Alternatively, palladium-catalyzed reactions of allylic β-keto carboxylates can also yield β-keto esters through the formation of palladium enolates. nih.gov Transition state analysis for these complex organometallic reactions would involve computational modeling of the various oxidative addition, decarboxylation, and reductive elimination steps. In reactions like the transesterification of β-keto esters, a six-membered transition state involving coordination of a catalyst (e.g., boron) with the two carbonyl oxygen atoms is often proposed. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

For a molecule like this compound, which contains a nitro group, a phenyl ring, and carbonyl functionalities, a variety of intermolecular interactions are expected to govern its crystal packing. Based on studies of similar nitrophenyl compounds, the following interactions are likely to be significant contributors to the Hirshfeld surface: nih.govnih.goviucr.org

O···H/H···O Interactions: These are typically the most dominant interactions, arising from hydrogen bonds between the oxygen atoms of the nitro and carbonyl groups and hydrogen atoms on adjacent molecules (C–H···O). nih.govnih.gov These are visualized as distinct red regions on the dnorm map.

π-π Stacking: The presence of the aromatic nitrophenyl ring allows for potential π-π stacking interactions between the rings of adjacent molecules, which would appear as characteristic triangular patterns on a shape-indexed Hirshfeld surface. nih.gov

The quantitative breakdown of these interactions is typically presented in a 2D fingerprint plot, which summarizes the percentage contribution of each contact type to the total Hirshfeld surface. For nitrophenyl derivatives, O···H contacts are often the most prominent, highlighting the crucial role of the nitro group in directing the crystal packing arrangement. nih.goviucr.org

Applications in Organic Synthesis and Derivatization Strategies

Precursor in Heterocyclic Synthesis

The compound's carbon framework is ideally suited for cyclization reactions to form a variety of heterocyclic systems.

The Fischer indole (B1671886) synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883, constructs the indole ring from an arylhydrazine and a suitable ketone or aldehyde under acidic conditions. wikipedia.org The reaction mechanism initiates with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a wikipedia.orgwikipedia.org-sigmatropic rearrangement occurs, leading to a di-imine intermediate that subsequently cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole. wikipedia.orgyoutube.com

Given that Methyl 4-(2-nitrophenyl)-3-oxobutanoate possesses a ketone carbonyl group, it can theoretically serve as the ketone component in the Fischer indole synthesis. The reaction would commence with the condensation of the keto group with a substituted or unsubstituted phenylhydrazine (B124118) to form the corresponding hydrazone. This intermediate would then undergo the acid-catalyzed intramolecular cyclization characteristic of the Fischer synthesis. However, the presence of the electron-withdrawing nitro group on the phenylhydrazine component has been noted to hinder the reaction, and in some cases, prevent it from occurring. youtube.com While β-ketoesters are known to be viable substrates for this synthesis, direct and high-yielding examples specifically employing this compound are not extensively documented in the literature, suggesting that this potential application requires further investigation. mdpi.comresearchgate.net

Table 1: Potential Fischer Indole Synthesis with this compound

| Reactant 1 | Reactant 2 | Product Structure |

|---|---|---|

| This compound | Phenylhydrazine | Methyl 2-((1H-indol-2-yl)methyl)-5-nitrobenzoate (Predicted) |

| This compound | 4-Methoxyphenylhydrazine | Methyl 2-((5-methoxy-1H-indol-2-yl)methyl)-5-nitrobenzoate (Predicted) |

| This compound | 4-Chlorophenylhydrazine | Methyl 2-((5-chloro-1H-indol-2-yl)methyl)-5-nitrobenzoate (Predicted) |

This table represents predicted products based on the established mechanism of the Fischer Indole Synthesis. Specific reaction conditions and yields require experimental validation.

The Biginelli reaction, a one-pot multicomponent reaction, is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). mdpi.com This acid-catalyzed cyclocondensation typically involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). mdpi.com The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidine (B8664642) core.

This compound, as a β-ketoester, is a suitable substrate for this reaction. Specifically, the ethyl ester analogue, ethyl 4-(2-nitrophenyl)-3-oxobutanoate, has been successfully employed in the synthesis of 5-(ethoxycarbonyl)-4-(2-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. This demonstrates the viability of using β-ketoesters with a 2-nitrophenyl substituent at the 4-position to generate a library of corresponding dihydropyrimidine derivatives with diverse functionalities.

Table 2: Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

| Aldehyde | β-Ketoester | Urea/Thiourea (B124793) | Product Name |

|---|---|---|---|

| 2-Nitrobenzaldehyde (B1664092) | Ethyl acetoacetate (B1235776) | Urea | 5-(Ethoxycarbonyl)-4-(2-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | Urea | 5-(Methoxycarbonyl)-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| Benzaldehyde | Ethyl acetoacetate | Thiourea | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | Urea | 5-(Methoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one |

Data for illustrative examples of Biginelli products.

The 1,3-dicarbonyl moiety within this compound is a classic precursor for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles.

The Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.netresearchgate.net The reaction proceeds by initial formation of a hydrazone with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com Given its structure, this compound can react with hydrazine hydrate (B1144303) to form the corresponding 3-methyl-5-(2-nitrobenzyl)-1H-pyrazol-4-ol. Multicomponent reactions involving hydrazine, a β-ketoester like ethyl acetoacetate, an aldehyde, and malononitrile (B47326) are also widely used to construct complex pyrazole-annulated systems, such as pyrano[2,3-c]pyrazoles. nih.govnih.gov

Similarly, isoxazoles are readily synthesized by the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.comthieme-connect.de The mechanism involves the formation of an oxime intermediate with one carbonyl group, which then undergoes cyclization by the attack of the hydroxyl group onto the second carbonyl, followed by dehydration to afford the isoxazole (B147169) ring. youtube.comnih.gov Therefore, reacting this compound with hydroxylamine hydrochloride is an expected route to produce 3-methyl-5-(2-nitrobenzyl)isoxazole.

Table 3: Predicted Heterocycle Formation from this compound

| Reagent | Heterocyclic Product |

|---|---|

| Hydrazine Hydrate | 3-methyl-5-(2-nitrobenzyl)-1H-pyrazol-4-ol |

| Hydroxylamine | 3-methyl-5-(2-nitrobenzyl)isoxazole |

These are the expected major products based on established synthetic methodologies for pyrazole and isoxazole formation.

A Schiff base (or imine) is a compound containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are typically formed through the nucleophilic addition of a primary amine to a ketone or aldehyde, followed by the elimination of a water molecule. nih.gov

The ketone functional group in this compound is susceptible to reaction with primary amines to form the corresponding Schiff bases. This reaction provides a pathway to introduce further nitrogen-containing functionalities and to synthesize more complex derivatives. The formation of the azomethine group (-C=N-) is a key transformation, and the resulting Schiff bases can be valuable intermediates themselves or the final target molecules. nih.govnih.gov For example, condensation with aniline (B41778) would yield methyl 4-(2-nitrophenyl)-3-(phenylimino)butanoate. These reactions are often catalyzed by an acid and may be driven to completion by the removal of water.

Strategies for Functional Group Derivatization

Beyond its use as a scaffold for heterocycle synthesis, the functional groups within this compound can be selectively modified.

The methyl ester group in the molecule is a site for various chemical transformations, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-nitrophenyl)-3-oxobutanoic acid, under either acidic or basic conditions. Alkaline hydrolysis, using a base like sodium hydroxide, proceeds via nucleophilic acyl substitution. The rate of this reaction can be influenced by the electronic nature of the substituents on the aromatic ring. scholaris.ca The resulting carboxylic acid provides a new handle for further synthetic manipulations, such as amide bond formation.

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic conditions (e.g., sulfuric acid) would lead to the formation of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate. masterorganicchemistry.comitb.ac.id This reaction is typically an equilibrium process, and using the desired alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com Transesterification is a valuable tool for altering the steric and electronic properties of the ester group, which can be important for tuning the solubility or reactivity of the molecule. researchgate.net

Table 4: Examples of Ester Modification Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH (aq), then H₃O⁺ | 4-(2-nitrophenyl)-3-oxobutanoic acid |

| Transesterification | Ethanol, H₂SO₄ (cat.) | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate |

| Transesterification | n-Propanol, H₂SO₄ (cat.) | Propyl 4-(2-nitrophenyl)-3-oxobutanoate |

| Transesterification | Isopropanol, H₂SO₄ (cat.) | Isopropyl 4-(2-nitrophenyl)-3-oxobutanoate |

This table illustrates common ester modification pathways.

Nitro Group Functionalization

The nitro group in this compound is a key functional group that can be transformed into various other functionalities, significantly expanding its synthetic utility. The reduction of the nitro group to an amine is a particularly important transformation. This can be achieved using various reducing agents, such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also an effective method for this reduction. masterorganicchemistry.com The resulting amino group is a strongly activating, ortho-, para-directing substituent, which can be advantageous for subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

Another potential transformation of the nitro group is its reduction to a hydroxylamine. wikipedia.org This can be accomplished using reagents like zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org Furthermore, under specific conditions, nitroarenes can be reduced to form hydrazine or azo compounds. wikipedia.org For instance, treatment with excess zinc metal can lead to the formation of N,N'-diarylhydrazine. wikipedia.org

The specific reaction conditions chosen for the reduction of the nitro group can be critical for achieving the desired product chemoselectively, especially when other reducible functional groups are present in the molecule. scispace.com For example, using tin and hydrochloric acid can selectively reduce the nitro group without affecting a carbonyl group. scispace.com In contrast, sodium borohydride (B1222165) is a mild reducing agent that typically reduces ketones but leaves the nitro group intact. scispace.com

The functionalized products derived from the nitro group can then undergo further reactions. For instance, the newly formed amine can be acylated to form an amide, which can serve as a protecting group or influence the regioselectivity of subsequent reactions. masterorganicchemistry.com These transformations highlight the versatility of the nitro group in providing access to a diverse range of substituted aromatic compounds.

Role as a Versatile Intermediate in Complex Molecule Construction

This compound serves as a valuable and versatile intermediate in the synthesis of complex molecules, particularly various heterocyclic systems. nih.govnih.govresearchgate.net Its structure, containing a β-keto ester moiety and a nitro-substituted aromatic ring, allows for a variety of cyclization and multicomponent reactions. nih.govresearchgate.net

One significant application is in the synthesis of pyrazole derivatives. For example, the reaction of a similar compound, methyl 3-oxobutanoate, with phenylhydrazine leads to the formation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole. nih.gov Similarly, reaction with 3-nitrophenylhydrazine (B1228671) yields 5-hydroxy-3-methyl-1-(3-nitrophenyl)-1H-pyrazole. nih.gov These reactions demonstrate the potential for the β-dicarbonyl portion of the molecule to react with hydrazine derivatives to form five-membered heterocyclic rings.

The compound is also a precursor for the synthesis of more complex fused heterocyclic systems like tetrahydroisoquinolines. nih.govresearchgate.net For instance, a related compound, 2,4-diacetyl-5-hydroxy-5-methyl-3-(2-nitrophenyl)cyclohexanone, can undergo cyclocondensation with cyanothioacetamide to produce a 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(2-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. researchgate.net This tetrahydroisoquinoline can then be further functionalized. nih.govresearchgate.net

Furthermore, the reactivity of the active methylene (B1212753) group and the carbonyl groups in the β-keto ester portion of this compound makes it a suitable component for multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more starting materials react in a single step to form a complex product, incorporating most of the atoms from the reactants. nih.gov This approach allows for the rapid construction of diverse molecular scaffolds. researchgate.net

The presence of the nitro group also opens up possibilities for intramolecular cyclization reactions following its reduction to an amine. This strategy is commonly employed in the synthesis of nitrogen-containing heterocycles. The reduction of the nitro group to an amine, followed by intramolecular condensation with one of the carbonyl groups of the side chain, can lead to the formation of quinoline (B57606) or other fused heterocyclic systems.

Analytical Derivatization Strategies

Chemical derivatization is a technique used to modify an analyte to improve its analytical performance. greyhoundchrom.comresearchgate.net For a compound like this compound, derivatization can be employed to enhance its detectability and chromatographic behavior. greyhoundchrom.comnih.gov

Enhancing Chromatographic Analysis

The chromatographic analysis of β-keto esters, such as this compound, can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes in reversed-phase high-performance liquid chromatography (RP-HPLC). chromforum.org Derivatization can overcome this issue by converting the tautomeric keto-enol group into a single, stable derivative.

Several derivatization strategies can be applied:

Esterification: The carboxylic acid functionality, if present after hydrolysis of the methyl ester, can be converted to a different ester, such as a methyl ester, to improve stability and chromatographic properties. greyhoundchrom.com

Hydrazone Formation: The ketone carbonyl group can react with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. greyhoundchrom.comnih.gov This not only eliminates the keto-enol tautomerism but also introduces a chromophore that enhances UV detection. nih.gov

Oxime Formation: Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can react with the carbonyl group to form an oxime derivative. researchgate.netresearchgate.net This is a common derivatization technique for carbonyl compounds in gas chromatography (GC) analysis. researchgate.net

The choice of derivatization reagent depends on the analytical technique being used (GC or LC) and the desired outcome, such as improved volatility for GC or enhanced UV absorbance for LC. greyhoundchrom.comresearchgate.net

Improving Instrumental Response and Extraction Efficiency

Derivatization can significantly improve the response of an analyte in various detectors and enhance its extraction efficiency from a sample matrix. researchgate.netnih.gov

For mass spectrometry (MS) detection, derivatization can be used to introduce an ionizable or permanently charged functional group into the molecule, thereby increasing its ionization efficiency. rsc.org This is particularly useful for compounds that are neutral and have low ionization efficiency in their underivatized form. rsc.org For example, derivatizing the carboxylic acid group (after hydrolysis) with a reagent containing a tertiary amine can enhance its response in positive electrospray ionization (ESI)-MS. nih.gov

For electron capture detection (ECD) in GC, derivatization with reagents containing electrophoric groups, such as pentafluorobenzyl bromide (PFBBr), can dramatically increase the detector's response. researchgate.net

The derivatization process can also alter the polarity and volatility of the analyte, which can be beneficial for its extraction from a sample. By converting a polar analyte into a less polar derivative, its solubility in organic solvents used for liquid-liquid extraction or solid-phase extraction (SPE) can be increased, leading to higher recovery and improved extraction efficiency. researchgate.net

Mechanistic Investigations of Chemical Processes Involving Methyl 4 2 Nitrophenyl 3 Oxobutanoate

Reaction Pathway Elucidation in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. jocpr.comepfl.ch Methyl 4-(2-nitrophenyl)-3-oxobutanoate can serve as a key building block in such reactions. The elucidation of the reaction pathway is essential to understand the formation of the often complex molecular scaffolds generated. jocpr.com

The reaction pathway in MCRs is often a domino sequence, where the product of one bimolecular reaction becomes the intermediate for the next. epfl.ch For example, in a Hantzsch-type dihydropyridine (B1217469) synthesis, a β-ketoester like this compound would react with an aldehyde and an ammonia (B1221849) source. The generally accepted mechanism proceeds through two primary pathways that converge.

Knoevenagel Condensation: The aldehyde reacts with the active methylene (B1212753) group of the β-ketoester to form a Knoevenagel adduct, an electron-deficient alkene.

Enamine Formation: A second molecule of the β-ketoester reacts with ammonia to form an enamine intermediate.

Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the Knoevenagel adduct. This is followed by an intramolecular cyclization and dehydration to yield the final dihydropyridine ring system.

The specific pathway can be influenced by catalysts and reaction conditions, which can alter the rate-determining step or favor one initial pathway over the other. nih.govfrontiersin.org

Table 1: Generalized Hantzsch-Type Multicomponent Reaction Pathway

| Step | Reactants | Intermediate Formed | Description |

| 1a | Aldehyde, this compound | Knoevenagel Adduct | Condensation reaction between the aldehyde and the active methylene of the ketoester. |

| 1b | This compound, Ammonia | Enamine | Reaction of the keto group with ammonia to form a vinylogous amide. |

| 2 | Knoevenagel Adduct, Enamine | Michael Adduct | Nucleophilic attack of the enamine onto the electron-deficient alkene. |

| 3 | Michael Adduct | Iminium Ion | Intramolecular cyclization via attack of the amine onto a carbonyl group. |

| 4 | Iminium Ion | Dihydropyridine | Dehydration to form the final, stable heterocyclic ring. |

Tautomerism Studies of the β-Ketoester Moiety

The β-ketoester functional group in this compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. sigmaaldrich.comepa.gov This keto-enol tautomerism is a fundamental property that significantly influences the compound's reactivity.

Keto Form: Contains a ketone and an ester group separated by a methylene (CH₂) group. The protons of this methylene group are acidic.

Enol Form: Contains a hydroxyl group and an α,β-unsaturated ester. This form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, forming a pseudo-six-membered ring.

The position of this equilibrium is dependent on several factors, including the solvent, temperature, and the electronic nature of substituents. In non-polar solvents, the enol form is often favored due to the stabilizing intramolecular hydrogen bond. In polar, protic solvents, the keto form can be more prevalent as the solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bond of the enol. Spectroscopic methods are key to studying this equilibrium.

Table 2: Spectroscopic Signatures for Keto-Enol Tautomers

| Spectroscopic Method | Keto Form Signature | Enol Form Signature |

| ¹H NMR | Signal for CH₂ protons (active methylene) typically around 3.5-4.0 ppm. | Disappearance of the CH₂ signal. Appearance of a vinyl proton (C=CH) signal around 5.0-6.0 ppm and a broad enolic hydroxyl (-OH) signal downfield (10-14 ppm). |

| ¹³C NMR | Signal for the keto carbonyl carbon (~200 ppm) and the methylene carbon (~50 ppm). | Disappearance of the keto signal. Appearance of two sp² carbon signals for the C=C double bond. |

| IR Spectroscopy | Two distinct C=O stretching bands: one for the ketone (~1745 cm⁻¹) and one for the ester (~1725 cm⁻¹). | One C=O stretching band for the conjugated ester at a lower frequency (~1650 cm⁻¹). A C=C stretching band (~1600 cm⁻¹) and a broad O-H stretch (~3200-2500 cm⁻¹). |

Influence of Substituents (e.g., Nitro Group) on Reactivity and Selectivity

The substituents on the phenyl ring play a critical role in modulating the reactivity and selectivity of this compound. The nitro group (NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. researchgate.netyoutube.com

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring and, by extension, from the benzylic methylene group. youtube.com

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene (B151609) ring, placing a partial positive charge on the ortho and para positions. researchgate.netyoutube.com

The ortho-positioning of the nitro group has several key consequences: rsc.org

Increased Acidity: The electron-withdrawing nature of the nitro group increases the acidity of the protons on the active methylene group (the C2 position), making deprotonation easier and facilitating reactions such as alkylations and condensations.

Activation of the Benzylic Position: The nitro group also makes the benzylic protons (on the C4 position) more acidic than they would be on an unsubstituted ring, influencing potential side reactions.

Steric Hindrance: The bulky nitro group at the ortho position can sterically hinder the approach of reagents to the adjacent benzylic carbon and the keto-carbonyl group, potentially influencing the stereoselectivity of certain reactions.

Enabling Cyclization Reactions: Crucially, the presence of the nitro group in the ortho position provides a pathway for reductive cyclization reactions to form heterocyclic systems (see section 7.4). frontiersin.org

Compared to its para- or meta-isomers, the ortho-nitro substituent has a more pronounced steric effect and a unique ability to participate directly in intramolecular reactions after reduction.

Table 3: Predicted Influence of Nitro Group Position on Reactivity

| Isomer Position | Inductive Effect on Acidity (C2-H) | Resonance Effect on Acidity (C2-H) | Steric Hindrance at Reaction Center | Potential for Reductive Cyclization |

| ortho | Strong | Strong | High | Yes |

| meta | Moderate | Weak | Low | No |

| para | Strong | Strong | Low | No |

Intramolecular Cyclization Mechanisms

One of the most significant synthetic applications of this compound is its use as a precursor for heterocyclic compounds via intramolecular cyclization. The most common of these is the reductive cyclization to form quinoline (B57606) derivatives.

The mechanism, often referred to as the Friedländer annulation (though technically an intramolecular variant), proceeds in two main stages:

Reduction of the Nitro Group: The ortho-nitro group is first reduced to an amino group (-NH₂). This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation (e.g., H₂ over Pd/C). This step generates an in situ intermediate, methyl 4-(2-aminophenyl)-3-oxobutanoate.

Intramolecular Condensation and Cyclization: The newly formed amino group, being nucleophilic, immediately attacks the adjacent ketone carbonyl group (at C3). This is an intramolecular version of a Schiff base formation.

The initial attack forms a hemiaminal intermediate.

The hemiaminal then dehydrates (loses a molecule of water) to form an enamine within the newly formed six-membered ring.

Tautomerization of this enamine leads to the final, aromatic quinoline product.

This reaction is a powerful method for constructing the quinoline core, a scaffold present in many pharmaceutically active compounds. The specific nature of the final quinoline product can be controlled by modifying the β-ketoester starting material.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.